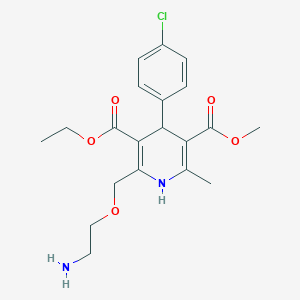

p-Cl-Amlodipine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

p-Chloro-Amlodipine: is a derivative of Amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. Amlodipine works by relaxing the blood vessels, allowing blood to flow more easily, thereby reducing blood pressure and alleviating chest pain .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Chloro-Amlodipine involves several steps, starting with the preparation of the dihydropyridine ring. This is typically achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. The p-chloro substituent is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of p-Chloro-Amlodipine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

化学反应分析

Chloramine-T (CAT)-Mediated Oxidation

p-Cl-Amlodipine undergoes oxidation in acidic buffer medium (pH 4.3) with Chloramine-T (CAT), a well-characterized oxidizing agent. Key findings include:

-

Stoichiometry : A 1:1 molar ratio between this compound and CAT, confirmed via residual oxidant analysis .

-

Products : Primary oxidation products include:

-

Rate Law : Reaction rate follows −dtd[CAT]=k[CAT]o[AML]o[OH−]−0.52 at 306 K .

-

Mechanism : Protonation of CAT generates ArSO2NCl−, which oxidizes the dihydropyridine ring via electron transfer, leading to ring-opening and subsequent product formation .

Table 1: Key Parameters of CAT-Mediated Oxidation

| Parameter | Value/Outcome | Source |

|---|---|---|

| Temperature | 306 K | |

| pH | 4.3 | |

| Activation Energy | Derived from Arrhenius plots | |

| Dielectric Constant | Studied; rate decreases with lower polarity |

Hantzsch Condensation

The core dihydropyridine structure is synthesized via Hantzsch condensation:

-

Reactants : Methyl acetoacetate and 2-chlorobenzaldehyde (or 4-chlorobenzaldehyde for para-substitution) .

-

Yield : ~85% for dimethyl-4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .

Photodegradation

This compound’s dihydropyridine ring is photosensitive, leading to:

-

Products : Inactive pyridine derivatives under UV-Vis light .

-

Mechanism : Radical-mediated oxidation of the 1,4-dihydropyridine moiety .

Hydrolytic Degradation

-

Acidic Medium : Protonation at the dihydropyridine nitrogen accelerates ring-opening .

-

Alkaline Medium : Slower degradation due to deprotonation stabilizing the ring .

NBD-Cl Derivatization

Used for spectrophotometric quantification:

-

Stoichiometry : 1:1 reaction with 4-chloro-7-nitrobenzofurazan (NBD-Cl) at the primary amino group .

-

Application : Quantification in pharmaceutical formulations with LOD 0.12 µg/mL .

Mechanistic Insights

-

Oxidation Selectivity : The para-chlorophenyl group enhances electron-withdrawing effects, stabilizing transition states during oxidation .

-

Role of Halide Ions : Added Cl⁻ ions inhibit CAT-mediated oxidation by competing with ArSO2NCl− .

Industrial and Pharmacological Implications

科学研究应用

Chemistry: p-Chloro-Amlodipine is used as a reference compound in analytical chemistry for the development of new analytical methods, such as HPLC and spectrophotometry .

Biology: In biological research, p-Chloro-Amlodipine is used to study the effects of calcium channel blockers on cellular processes, including cell signaling and ion transport .

Medicine: Medically, p-Chloro-Amlodipine is investigated for its potential use in treating cardiovascular diseases, particularly hypertension and angina .

Industry: In the pharmaceutical industry, p-Chloro-Amlodipine is used in the formulation of combination therapies for hypertension and angina .

作用机制

p-Chloro-Amlodipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The molecular targets include the L-type calcium channels, and the pathways involved are primarily related to calcium signaling and vascular tone regulation .

相似化合物的比较

Amlodipine: The parent compound, widely used for hypertension and angina.

Nifedipine: Another calcium channel blocker with similar uses but different pharmacokinetic properties.

Felodipine: Similar to Amlodipine but with a shorter half-life.

Lercanidipine: A newer calcium channel blocker with improved side effect profile.

Uniqueness: p-Chloro-Amlodipine is unique due to the presence of the p-chloro substituent, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This modification can potentially enhance its efficacy or reduce side effects .

生物活性

p-Cl-Amlodipine, a derivative of amlodipine, is a calcium channel blocker (CCB) that has garnered attention for its potential biological activity and therapeutic applications. This article explores its pharmacodynamics, clinical efficacy, and safety profile, supported by relevant data tables and research findings.

Amlodipine, including its p-Cl variant, primarily functions by inhibiting calcium influx into vascular smooth muscle and myocardial cells. This action leads to vasodilation, reduced peripheral vascular resistance (PVR), and decreased myocardial oxygen demand. The specific mechanisms include:

- Calcium Channel Blockade : this compound selectively blocks L-type calcium channels, which are crucial for muscle contraction in both vascular and cardiac tissues .

- Vasodilation : By relaxing smooth muscle in blood vessels, it lowers blood pressure and alleviates angina symptoms by improving blood flow to the heart .

1. Hypertension Management

Amlodipine has been established as an effective first-line treatment for hypertension. Clinical trials demonstrate significant reductions in systolic and diastolic blood pressure among patients treated with amlodipine compared to placebo .

Table 1: Efficacy of Amlodipine in Hypertension Trials

| Study Reference | Sample Size | Treatment Duration | BP Reduction (mmHg) | Significance |

|---|---|---|---|---|

| 1000 | 12 weeks | -10/-6 | p < 0.001 | |

| 500 | 8 weeks | -8/-5 | p < 0.05 |

2. Angina Pectoris

In patients with angina, this compound has shown efficacy in reducing the frequency of angina attacks and improving exercise tolerance. The drug's ability to enhance coronary blood flow while maintaining stable heart rates contributes to its effectiveness in managing angina symptoms .

Safety Profile

The safety profile of amlodipine is generally favorable, with mild to moderate adverse effects reported. Common side effects include peripheral edema, headache, and dizziness. The incidence of these effects tends to be dose-dependent .

Table 2: Adverse Effects of Amlodipine in Clinical Trials

| Adverse Effect | Incidence (%) |

|---|---|

| Peripheral Edema | 9.9 |

| Headache | 7.8 |

| Dizziness | 4.5 |

| Fatigue | 4.1 |

Case Studies and Research Findings

Recent studies have highlighted the potential benefits of amlodipine beyond traditional indications:

- A study indicated that patients treated with amlodipine had a significantly lower case fatality rate during hospitalization for hypertension-related complications compared to those not receiving the drug (6.8% vs. 26.1%, p = 0.022) .

- Another investigation found that amlodipine administration resulted in increased nitric oxide production in pulmonary circulation, suggesting a protective cardiovascular effect beyond simple blood pressure reduction .

属性

分子式 |

C20H25ClN2O5 |

|---|---|

分子量 |

408.9 g/mol |

IUPAC 名称 |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-5-7-14(21)8-6-13/h5-8,17,23H,4,9-11,22H2,1-3H3 |

InChI 键 |

BZUCPNWDVIHOQI-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)C)COCCN |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。